molecular formula C24H16FN3O3 B2982826 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358756-69-0

2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No.: B2982826
CAS No.: 1358756-69-0
M. Wt: 413.408
InChI Key: LRPCYDBRMNORML-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16FN3O3 and its molecular weight is 413.408. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is part of a broader class of 2-phenylquinolin-4-ones, which have been explored for their antitumor properties. A related compound, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, exhibited significant cytotoxic activity against various tumor cell lines, with IC50 values ranging from 0.03 to 8.2 μM. This compound selectively inhibited 14 out of 60 cancer cell lines in a National Cancer Institute evaluation. Its mechanism of action suggested a significant effect on the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R). Preliminary safety pharmacology profiling showed no significant effect on the normal biological functions of most enzymes tested. This indicates the potential of these compounds as antitumor agents, warranting further preclinical studies (Chou et al., 2010).

Antimicrobial Properties

Another study on similar derivatives, including 2-(4-((5-(4-bromophenyl)-1, 3, 4-oxadiazol-2-yl)methoxy)phenyl)-1H-benzo[de] isoquinoline-1,3(2H)-dione derivatives, showed potent antibacterial and antifungal activities. These compounds were effective against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains Aspergillus niger and Candida albicans. The antibacterial results showed that certain compounds were as potent against S. aureus compared to the standard drug, Ciprofloxacin. In the case of B. subtilis and E. coli, specific compounds showed more activity, indicating the broad-spectrum potential of these derivatives against microbial infections (Sirgamalla & Boda, 2019).

Properties

IUPAC Name

2-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O3/c1-30-21-12-5-4-11-19(21)22-26-23(31-27-22)20-14-28(16-8-6-7-15(25)13-16)24(29)18-10-3-2-9-17(18)20/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPCYDBRMNORML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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